molecular formula C13H13F3N2 B3149738 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile CAS No. 677704-59-5

4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile

Cat. No.: B3149738
CAS No.: 677704-59-5
M. Wt: 254.25 g/mol
InChI Key: YVGSMEDVTMOQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C13H13F3N2 It is characterized by the presence of a piperidine ring attached to a benzonitrile moiety, with a trifluoromethyl group at the meta position relative to the nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile typically involves the nucleophilic substitution reaction of 4-chloro-3-(trifluoromethyl)benzonitrile with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the nitrile group can yield corresponding amines.

    Substitution: The trifluoromethyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and interact with target proteins. The piperidine ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes or receptors.

Comparison with Similar Compounds

    4-(Piperidin-1-yl)benzonitrile: Lacks the trifluoromethyl group, resulting in different physicochemical properties.

    3-(Trifluoromethyl)benzonitrile: Lacks the piperidine ring, affecting its biological activity and reactivity.

    4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile: Contains a morpholine ring instead of a piperidine ring, leading to variations in its chemical behavior and applications.

Uniqueness: 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile is unique due to the combination of the piperidine ring and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making the compound versatile in various chemical reactions and applications.

Properties

IUPAC Name

4-piperidin-1-yl-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2/c14-13(15,16)11-8-10(9-17)4-5-12(11)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGSMEDVTMOQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

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The title compound is prepared using an analogous method as described in Example 1.1, utilising 4-bromo-3-(trifluoromethyl)-benzonitrile and piperidine (Fluka, Buchs, Switzerland), with a reaction temperature of 95° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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